2-(Tetraacetylglucosido)glycerol
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Overview
Description
2-(Tetraacetylglucosido)glycerol, also known as this compound, is a useful research compound. Its molecular formula is C₁₇H₂₆O₁₂ and its molecular weight is 422.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Analysis for Metabolic Syndrome Treatment
The synthesis of novel glycerolipids, including a compound similar to 2-(Tetraacetylglucosido)glycerol, was explored for treating metabolic syndrome. These compounds were tested in vivo on male Wistar rats, showing potential as new leads for treatment due to their ability to improve insulin sensitivity, lower blood lipid levels, enhance fatty acid oxidation, and promote anti-inflammation. This suggests a promising avenue for the development of treatments targeting metabolic disorders (Jorgensen et al., 2009).
Enhancement of Intestinal Water Absorption
Research on glycerol, a component related to this compound, demonstrated its effectiveness in enhancing intestinal water absorption and sodium transport in rats. This property was particularly notable when glycerol was used in high-energy beverages, suggesting potential applications in improving hydration and nutrient uptake in medical and sports nutrition (Wapnir et al., 1996).
Parenteral Nutrition Potential
The mono- and triacylglycerol forms of compounds structurally related to this compound were synthesized and evaluated for their potential as parenteral nutrients. These studies indicated that such glycerols could be safe and effective in providing metabolic energy when administered intravenously, opening up possibilities for their use in clinical nutrition and parenteral feeding (Birkhahn et al., 1997).
Investigation of Monoacylglycerol Lipase Inhibition
A study on the inhibition of monoacylglycerol lipase, a key enzyme in the endocannabinoid and prostaglandin signaling systems, highlighted the potential therapeutic applications of glycerol derivatives. This research suggests that compounds like this compound could be valuable in treating neurological diseases characterized by inflammation, owing to their ability to modulate key biochemical pathways (Pasquarelli et al., 2015).
Cryopreservation and Semen Quality
Glycerol is widely used in cryopreservation to protect cells during freezing. A study comparing single and fractionated glycerol addition in the cryopreservation process of canine semen found no significant differences in semen quality post-thaw between the two methods. This research contributes to the understanding of glycerol's role in cryobiology and its potential applications in veterinary and human reproductive technologies (Silva et al., 2003).
Future Directions
While specific future directions for 2-(Tetraacetylglucosido)glycerol are not available, glycerol, a related compound, has over 1500 known end uses, including applications in cosmetics, toiletries, personal care products, pharmaceutical formulations, and foodstuffs . This suggests potential for diverse applications of this compound in the future.
Mechanism of Action
Target of Action
2-(Tetraacetylglucosido)glycerol is a protected β-glucosylglycerol It’s known that glycerol, a component of this compound, plays a key role in lipid metabolism .
Mode of Action
Glycerol, a component of this compound, can be converted to a glycolytic substrate for subsequent metabolism .
Biochemical Pathways
Glycerol, a component of this compound, is involved in various biochemical pathways, including the sn-glycerol-3-phosphate and dihydroxyacetone phosphate pathways, which predominate in liver and adipose tissue, and a monoacylglycerol pathway in the intestines .
Pharmacokinetics
It’s known that serum glycerol concentrations can increase during increased lipolysis associated with prolonged exercise or caloric restriction .
Result of Action
It’s known that glycerol serves as a store of fatty acids for energy, which can be released rapidly on demand, and as a reserve of fatty acids for structural purposes or as precursors for eicosanoids .
Action Environment
It’s known that the relative abundance of glycerol-based compounds can vary with the distance from the sea, suggesting that marine waters have a major influence on the microbial communities inhabiting wetland sediment .
Biochemical Analysis
Biochemical Properties
It is known that glycerol can be metabolized by various enzymes, including glycerol kinase and glycerol-3-phosphate dehydrogenase . These enzymes convert glycerol into glycerol 3-phosphate, which can then be oxidized to dihydroxyacetone phosphate . It’s plausible that 2-(Tetraacetylglucosido)glycerol may interact with similar enzymes and biomolecules, but specific interactions have not been reported.
Cellular Effects
Glycerol, a component of this compound, can influence cell function by serving as a source of energy or as a precursor for other biomolecules . The specific effects of this compound on cell signaling pathways, gene expression, and cellular metabolism have not been reported.
Molecular Mechanism
As a derivative of glycerol, it may participate in similar biochemical reactions, such as being converted into glycerol 3-phosphate by glycerol kinase
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Glycerol, a component of this compound, is involved in several metabolic pathways, including glycolysis and gluconeogenesis
Properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(1,3-dihydroxypropan-2-yloxy)oxan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O12/c1-8(20)24-7-13-14(25-9(2)21)15(26-10(3)22)16(27-11(4)23)17(29-13)28-12(5-18)6-19/h12-19H,5-7H2,1-4H3/t13-,14-,15+,16-,17-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWUDSNITUMJJW-NQNKBUKLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(CO)CO)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(CO)CO)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433618 |
Source
|
Record name | 2-(Tetraacetylglucosido)glycerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60433618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157024-67-4 |
Source
|
Record name | 2-(Tetraacetylglucosido)glycerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60433618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.